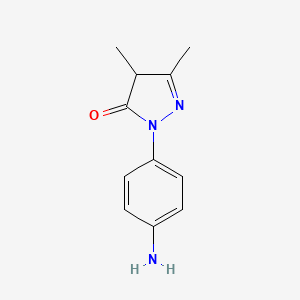![molecular formula C11H21N3O B12918366 3,8-Diethyloctahydro-4H-pyrazino[1,2-c]pyrimidin-4-one CAS No. 66229-25-2](/img/structure/B12918366.png)
3,8-Diethyloctahydro-4H-pyrazino[1,2-c]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Diethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-4(6H)-one is a heterocyclic compound that belongs to the class of pyrazinopyrimidines. This compound is characterized by its unique structure, which includes a pyrazine ring fused with a pyrimidine ring, and the presence of ethyl groups at the 3 and 8 positions. The hexahydro designation indicates that the compound is fully saturated, meaning it contains no double bonds within the ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-4(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted diamines with diethyl carbonate in the presence of a base, such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazinopyrimidine ring system.
Industrial Production Methods
In an industrial setting, the production of 3,8-Diethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-4(6H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Diethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,8-Diethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-4(6H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: The compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,8-Diethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-4(6H)-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction can lead to the modulation of specific biochemical pathways, resulting in therapeutic effects. For example, the compound may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring fused to the pyrazinopyrimidine core.
1H-pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to a pyridine ring.
Uniqueness
3,8-Diethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-4(6H)-one is unique due to its specific substitution pattern and fully saturated ring system. This structural uniqueness can impart distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
66229-25-2 |
|---|---|
Formule moléculaire |
C11H21N3O |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
3,8-diethyl-1,2,3,6,7,8,9,9a-octahydropyrazino[1,2-c]pyrimidin-4-one |
InChI |
InChI=1S/C11H21N3O/c1-3-8-5-9-6-12-10(4-2)11(15)14(9)7-13-8/h8-10,12-13H,3-7H2,1-2H3 |
Clé InChI |
ZJHKQHIVPNLEKJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC2CNC(C(=O)N2CN1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12918298.png)



![Ethyl 4-{3-[(dimethylcarbamoyl)amino]phenyl}-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12918326.png)
![8-[(2-Chloroethyl)sulfanyl]-9-ethyl-9h-purine](/img/structure/B12918329.png)


![7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol](/img/structure/B12918335.png)


